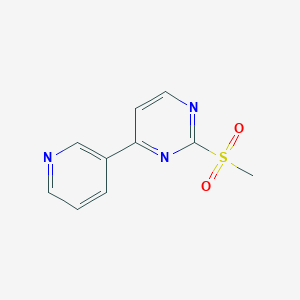

2-(Methylsulfonyl)-4-(pyridin-3-yl)pyrimidine

Descripción

Propiedades

IUPAC Name |

2-methylsulfonyl-4-pyridin-3-ylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O2S/c1-16(14,15)10-12-6-4-9(13-10)8-3-2-5-11-7-8/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOORFANBYYVNMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=NC=CC(=N1)C2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

2-(Methylsulfonyl)-4-(pyridin-3-yl)pyrimidine CAS 637354-25-7

An In-Depth Technical Guide to PF-04457845 (Redafamdastat) CAS Registry Number: 637354-25-7 | Chemical Name: 2-(Methylsulfonyl)-4-(pyridin-3-yl)pyrimidine

Executive Summary

This document provides a comprehensive technical overview of PF-04457845, a potent, highly selective, and orally bioavailable inhibitor of Fatty Acid Amide Hydrolase (FAAH). Initially identified by the CAS number for a structural precursor, 637354-25-7, the optimized clinical candidate PF-04457845 has become a pivotal chemical probe for elucidating the therapeutic potential of the endocannabinoid system. The guide details the compound's mechanism of action, its profound selectivity, preclinical efficacy in pain models, and its profile in human clinical trials. It is intended for researchers, medicinal chemists, and drug development professionals investigating the modulation of endocannabinoid signaling for therapeutic applications.

Introduction: Targeting the Endocannabinoid System via FAAH Inhibition

The endocannabinoid system (ECS) is a crucial neuromodulatory system involved in regulating a vast array of physiological processes, including pain, mood, and inflammation.[1] The primary psychoactive effects associated with cannabis are mediated by direct agonism of cannabinoid receptors (CB1 and CB2). An alternative therapeutic strategy, aimed at avoiding the undesirable side effects of direct CB1 agonists (e.g., cognitive impairment, psychosis), is to enhance the signaling of endogenous cannabinoids.[2]

The principal endocannabinoid, anandamide (N-arachidonoylethanolamine, AEA), has its signaling terminated primarily by the integral membrane enzyme Fatty Acid Amide Hydrolase (FAAH).[2][3] FAAH hydrolyzes AEA into arachidonic acid and ethanolamine, effectively quenching its biological activity.[2] Therefore, pharmacological inhibition of FAAH presents an attractive strategy to elevate local AEA concentrations in a site- and event-specific manner, potentiating the body's natural homeostatic responses to pain or stress.[3] PF-04457845 was developed as a clinical candidate to test this hypothesis.[4][5]

Physicochemical Properties and Data

PF-04457845 is a complex molecule developed from a pyrimidine scaffold. While the initial query CAS 637354-25-7 refers to a foundational chemical structure, the extensively studied clinical compound is PF-04457845 (also known as Redafamdastat), which has a different CAS number (1020315-31-4). For the purpose of this guide, we focus on the well-characterized clinical candidate.

| Property | Value | Source |

| Chemical Name | N-3-Pyridazinyl-4-[[3-[[5-(trifluoromethyl)-2-pyridinyl]oxy]phenyl]methylene]-1-piperidinecarboxamide | [6] |

| CAS Number | 1020315-31-4 | [6] |

| Molecular Formula | C23H20F3N5O2 | [6] |

| Molecular Weight | 455.43 g/mol | [6] |

| Solubility | DMSO: up to 100 mM (45.54 mg/mL)Ethanol: up to 20 mM (9.11 mg/mL) | |

| Appearance | Solid | [7] |

Mechanism of Action: Irreversible & Covalent Inhibition

PF-04457845 is a time-dependent, covalent, and irreversible inhibitor of FAAH.[4][5][8] Its mechanism is distinct from competitive, reversible inhibitors and is central to its high potency and long duration of action.

The FAAH enzyme utilizes an unusual Ser-Ser-Lys catalytic triad (Ser241-Ser217-Lys142) for hydrolysis.[4][9] PF-04457845, which features a urea functional group, acts by carbamylating the catalytic nucleophile, Serine 241.[4][5] This process involves the formation of a stable covalent bond between the inhibitor and the enzyme, rendering the enzyme permanently inactive.[4][9] The activity of the enzyme can only be restored through the synthesis of new FAAH protein.

Caption: Covalent inhibition of FAAH by PF-04457845.

This irreversible mechanism is key to its high in vitro potency against human FAAH.[4]

| Parameter | Value | Enzyme Source |

| IC50 | 7.2 ± 0.63 nM | Human FAAH (hFAAH) |

| IC50 | 7.4 ± 0.62 nM | Rat FAAH (rFAAH) |

| k_inact_ / K_i_ | 40,300 M⁻¹s⁻¹ | Human FAAH (hFAAH) |

Data compiled from multiple sources.[4][8][10]

Pharmacological Profile

Exquisite Selectivity

In Vivo Effects: Elevating Endocannabinoids

Oral administration of PF-04457845 in preclinical models leads to a robust and sustained inhibition of FAAH activity in both the brain and peripheral tissues.[4] This enzymatic blockade results in a significant elevation of the primary FAAH substrate, AEA, by 5- to 7-fold in the brain.[4] Additionally, levels of other fatty acid amides also metabolized by FAAH, such as oleoylethanolamide (OEA) and palmitoylethanolamide (PEA), were elevated by 8- to 20-fold in the brain.[2][4]

Caption: FAAH inhibition by PF-04457845 elevates anandamide levels.

Preclinical and Clinical Development

Preclinical Efficacy in Pain Models

In rodent models, oral administration of PF-04457845 produced potent antinociceptive effects in both inflammatory (Complete Freund's Adjuvant model) and non-inflammatory (monosodium iodoacetate model) pain.[4] A minimum effective dose of 0.1 mg/kg was observed in the inflammatory pain model, with a long duration of action lasting up to 24 hours after a single 1 mg/kg dose.[4] Importantly, even at doses significantly higher than those required for efficacy (10 mg/kg), PF-04457845 did not produce the typical side effects associated with direct cannabinoid agonists, such as hypomotility, catalepsy, or hypothermia.[4]

Human Clinical Trials

PF-04457845 has been evaluated in human clinical trials, providing valuable insights into the role of FAAH in humans.

-

Pharmacokinetics & Target Engagement: The compound was rapidly absorbed in healthy subjects, and doses as low as 0.5 mg once daily resulted in rapid, sustained, and near-complete (>97%) inhibition of FAAH activity in blood leukocytes.[11] This confirmed potent target engagement in humans at well-tolerated doses.[11][12]

-

Osteoarthritis Pain: A Phase 2 trial in patients with pain from osteoarthritis of the knee was conducted. While the compound was well-tolerated and effectively inhibited FAAH, it failed to demonstrate an analgesic effect superior to placebo.[13][14] This result highlighted a potential disconnect between preclinical animal models of pain and human clinical reality for this specific mechanism.[14]

-

PTSD and Fear Extinction: In a separate study, FAAH inhibition with PF-04457845 was shown to improve the recall of fear extinction memories and reduce autonomic stress reactivity in healthy volunteers.[15] This suggests a potential therapeutic application for stress and anxiety-related disorders like PTSD.[15]

Experimental Protocol: In Vitro FAAH Activity Assay

This protocol describes a representative fluorescence-based assay for measuring FAAH activity and screening for inhibitors like PF-04457845. The principle involves the FAAH-mediated hydrolysis of a synthetic substrate (e.g., AMC-arachidonoyl amide) to release a fluorescent product (7-amino-4-methylcoumarin, AMC).

Materials & Reagents

-

Assay Buffer: 125 mM Tris-HCl, pH 9.0, 1 mM EDTA

-

Enzyme Source: Human recombinant FAAH or microsomal preparations from cells/tissues

-

Substrate: AMC arachidonoyl amide (stock in DMSO or ethanol)

-

Test Compound: PF-04457845 (serial dilutions in appropriate solvent, e.g., DMSO)

-

Positive Control Inhibitor: A known FAAH inhibitor (e.g., JZL195)

-

Plate: 96-well, opaque, flat-bottom plate (e.g., white or black)

-

Plate Reader: Fluorescence plate reader with excitation ~350 nm and emission ~460 nm

Assay Workflow

Caption: Workflow for an in vitro FAAH inhibitor screening assay.

Step-by-Step Procedure

-

Prepare Reagents: Thaw all reagents. Prepare working dilutions of the FAAH enzyme in cold Assay Buffer. Prepare the substrate solution in its recommended solvent (e.g., ethanol).[16]

-

Compound Plating: Prepare serial dilutions of PF-04457845 in the chosen solvent (e.g., DMSO). Add 1-2 µL of each dilution to the appropriate wells of the 96-well plate. Also include wells for vehicle control (solvent only) and a positive control inhibitor.

-

Enzyme Addition: Add the diluted FAAH enzyme solution to all wells except the "Background" wells. For background wells, add only the assay buffer. The final volume should be consistent across wells (e.g., 190 µL).

-

Pre-incubation: This step is critical for time-dependent, irreversible inhibitors like PF-04457845. Incubate the plate for a set period (e.g., 30-60 minutes) at 37°C to allow the inhibitor to bind to the enzyme.[8]

-

Reaction Initiation: Add the FAAH substrate to all wells to initiate the reaction (e.g., 10 µL).

-

Incubation: Incubate the plate for 30 minutes at 37°C, protected from light.[16]

-

Fluorescence Reading: Measure the fluorescence using an appropriate plate reader (Excitation: 340-360 nm, Emission: 450-465 nm).[16][17]

-

Data Analysis: a. Subtract the average fluorescence of the background wells from all other readings. b. Calculate the percent inhibition for each concentration of PF-04457845 relative to the vehicle control (100% activity). c. Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Conclusion and Future Perspectives

PF-04457845 stands as a landmark molecule in the study of the endocannabinoid system. Its exceptional potency and selectivity have made it an invaluable tool for validating FAAH as a drug target and for exploring the physiological roles of anandamide and other fatty acid amides. While its clinical development for osteoarthritis pain was unsuccessful, the findings have been crucial in shaping our understanding of the translatability of certain preclinical models.[13][14] Ongoing research into its effects on stress, anxiety, and fear memory highlights new potential therapeutic avenues for FAAH inhibitors.[15] Furthermore, its successful radiolabeling for PET imaging ([11C]PF-04457845) provides a powerful method to quantify target engagement in the human brain, facilitating the development of future CNS-penetrant drugs.[12][18] PF-04457845 will continue to be a reference compound for academic and industrial researchers working to unlock the full therapeutic potential of the endocannabinoid system.

References

-

Ahn, K., et al. (2011). Mechanistic and Pharmacological Characterization of PF-04457845: A Highly Potent and Selective Fatty Acid Amide Hydrolase Inhibitor That Reduces Inflammatory and Noninflammatory Pain. Journal of Pharmacology and Experimental Therapeutics. [Link]

-

ResearchGate. (n.d.). Mechanistic and Pharmacological Characterization of PF-04457845: A Highly Potent and Selective Fatty Acid Amide Hydrolase Inhibitor That Reduces Inflammatory and Noninflammatory Pain. Retrieved February 22, 2026, from [Link]

-

Janero, D. R., et al. (2009). Enhancement of endocannabinoid signaling by fatty acid amide hydrolase inhibition: A neuroprotective therapeutic modality. British Journal of Pharmacology. [Link]

-

ResearchGate. (n.d.). Mechanism of covalent, irreversible inhibition of FAAH by PF-04457845. Retrieved February 22, 2026, from [Link]

-

Li, Y., et al. (2024). Fatty Acid Amide Hydrolase Signaling and Ovarian Disorders: From Molecular Mechanism to Clinical Significance. International Journal of Molecular Sciences. [Link]

-

Oreate AI. (2026). Understanding Fatty Acid Amide Hydrolase: The Key to Cannabinoid Signaling. [Link]

-

Ahn, K., et al. (2008). Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders. Current Topics in Medicinal Chemistry. [Link]

-

Soria-Gomez, E., et al. (2015). Fatty acid amide hydrolase (FAAH) inactivation confers enhanced sensitivity to nicotine-induced dopamine release in the mouse nucleus accumbens. Frontiers in Pharmacology. [Link]

-

Chen, Y., et al. (2023). Therapeutic Effects of Combined Treatment with the AEA Hydrolysis Inhibitor PF04457845 and the Substrate Selective COX-2 Inhibitor LM4131 in the Mouse Model of Neuropathic Pain. International Journal of Molecular Sciences. [Link]

-

Johnson, D. S., et al. (2011). Discovery of PF-04457845: A Highly Potent, Orally Bioavailable, and Selective Urea FAAH Inhibitor. ACS Medicinal Chemistry Letters. [Link]

-

Li, G., et al. (2012). Assessment of the pharmacology and tolerability of PF-04457845, an irreversible inhibitor of fatty acid amide hydrolase-1, in healthy subjects. British Journal of Clinical Pharmacology. [Link]

-

Deutsch, D. G. (2016). A Personal Retrospective: Elevating Anandamide (AEA) by Targeting Fatty Acid Amide Hydrolase (FAAH) and the Fatty Acid Binding Proteins (FABPs). Frontiers in Pharmacology. [Link]

-

Shrestha, S., et al. (2016). Synthesis and preclinical evaluation of [11C-carbonyl]PF-04457845 for neuroimaging of fatty acid amide hydrolase. Journal of Neurochemistry. [Link]

-

Boileau, I., et al. (2016). Blocking of fatty acid amide hydrolase activity with PF-04457845 in human brain: a positron emission tomography study with the novel radioligand [(11)C]CURB. Journal of Cerebral Blood Flow & Metabolism. [Link]

-

HCPLive. (2019). Fatty Acid Amide Hydrolase Inhibitor Effectively Targets Fear in PTSD. [Link]

-

Huggins, J. P., et al. (2012). An efficient randomised, placebo-controlled clinical trial with the irreversible fatty acid amide hydrolase-1 inhibitor PF-04457845, which modulates endocannabinoids but fails to induce effective analgesia in patients with pain due to osteoarthritis of the knee. Pain. [Link]

-

van der Wel, T., et al. (2018). Development of a Multiplexed Activity-Based Protein Profiling Assay to Evaluate Activity of Endocannabinoid Hydrolase Inhibitors. ACS Chemical Biology. [Link]

-

ResearchGate. (n.d.). Synthesis and preclinical evaluation of [11C-carbonyl]PF-04457845 for neuroimaging of fatty acid amide hydrolase. Retrieved February 22, 2026, from [Link]

-

CAS Common Chemistry. (n.d.). 4 ,N′ 6 -Hexamethyl-2λ 5 ,4λ 5 ,6λ 5 -1,3,5,2,4,6-triazatriphosphorine-2,2,4,4,6,6-hexamine. Retrieved February 22, 2026, from [Link]

-

ResearchGate. (n.d.). Chemical structure of a selected 2-(4-methylsulfonylphenyl) pyrimidine (80). Retrieved February 22, 2026, from [Link]

-

SciSpace. (n.d.). An overview on synthesis and biological activity of pyrimidines. Retrieved February 22, 2026, from [Link]

-

Sharma, P., et al. (2023). Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. Journal of Drug Delivery and Therapeutics. [Link]

-

Penning, T. D., et al. (1997). 2-Pyridinyl-3-(4-methylsulfonyl)phenylpyridines: selective and orally active cyclooxygenase-2 inhibitors. Journal of Medicinal Chemistry. [Link]

-

NIST. (n.d.). 1H-3a,7-Methanoazulene, octahydro-1,9,9-trimethyl-4-methylene-, (1α,3aα,7α,8aβ)-. Retrieved February 22, 2026, from [Link]

-

LookChem. (n.d.). Cas 1121-25-1,3-Hydroxy-2-methylpyridine. Retrieved February 22, 2026, from [Link]

Sources

- 1. Understanding Fatty Acid Amide Hydrolase: The Key to Cannabinoid Signaling - Oreate AI Blog [oreateai.com]

- 2. Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Enhancement of endocannabinoid signaling by fatty acid amide hydrolase inhibition: A neuroprotective therapeutic modality - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanistic and Pharmacological Characterization of PF-04457845: A Highly Potent and Selective Fatty Acid Amide Hydrolase Inhibitor That Reduces Inflammatory and Noninflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. rndsystems.com [rndsystems.com]

- 7. Cas 1121-25-1,3-Hydroxy-2-methylpyridine | lookchem [lookchem.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. researchgate.net [researchgate.net]

- 10. selleckchem.com [selleckchem.com]

- 11. Assessment of the pharmacology and tolerability of PF-04457845, an irreversible inhibitor of fatty acid amide hydrolase-1, in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Blocking of fatty acid amide hydrolase activity with PF-04457845 in human brain: a positron emission tomography study with the novel radioligand [(11)C]CURB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Frontiers | A Personal Retrospective: Elevating Anandamide (AEA) by Targeting Fatty Acid Amide Hydrolase (FAAH) and the Fatty Acid Binding Proteins (FABPs) [frontiersin.org]

- 14. researchgate.net [researchgate.net]

- 15. hcplive.com [hcplive.com]

- 16. cdn.caymanchem.com [cdn.caymanchem.com]

- 17. sigmaaldrich.cn [sigmaaldrich.cn]

- 18. Synthesis and preclinical evaluation of [11C-carbonyl]PF-04457845 for neuroimaging of fatty acid amide hydrolase - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-(Methylsulfonyl)-4-(pyridin-3-yl)pyrimidine: A Key Intermediate in Kinase Inhibitor Synthesis

Introduction: The Strategic Importance of a Versatile Pyrimidine Scaffold

In the landscape of modern medicinal chemistry, the pyrimidine core stands as a privileged scaffold, forming the foundation of numerous therapeutic agents. Its inherent biological relevance and synthetic tractability have made it a focal point for the development of novel drugs, particularly in the realm of oncology. This guide provides a comprehensive technical overview of a specific and highly valuable pyrimidine derivative: 2-(Methylsulfonyl)-4-(pyridin-3-yl)pyrimidine. While not an end-drug itself, this compound serves as a critical and strategically designed intermediate in the synthesis of a new generation of kinase inhibitors. Its unique structural features, particularly the reactive methylsulfonyl group, enable its versatile use in the construction of complex molecular architectures with potent biological activity. This document will delve into the physicochemical properties, a detailed synthesis protocol, and the pivotal role of 2-(Methylsulfonyl)-4-(pyridin-3-yl)pyrimidine in the drug discovery and development pipeline, offering researchers and scientists a thorough understanding of its application and significance.

Physicochemical Properties and Structural Elucidation

A comprehensive understanding of the physicochemical properties of a synthetic intermediate is paramount for its effective utilization in multi-step synthetic campaigns and for ensuring the reproducibility of experimental outcomes.

| Property | Value | Source |

| Chemical Formula | C₁₀H₉N₃O₂S | [1] |

| Molecular Weight | 235.26 g/mol | [1] |

| CAS Number | 637354-25-7 | [1] |

| Appearance | Powder or crystals | |

| Crystal System | Monoclinic | [2] |

| Space Group | C2/c | [2] |

| Storage | Sealed in dry, room temperature |

Spectroscopic data is crucial for the unambiguous identification and quality control of the compound. The main infrared (IR) absorption bands are reported at (KBr, νmax, cm⁻¹): 1585 (s), 1541 (m), 1492 (w), 1458 (m), 1372 (w), 1255 (s), 1213 (s), 1034 (s), and 1019 (m)[2]. Detailed ¹H NMR, ¹³C NMR, and mass spectrometry data, while essential for full characterization, are not explicitly provided in the surveyed literature.

Synthesis of 2-(Methylsulfonyl)-4-(pyridin-3-yl)pyrimidine: A Two-Step Approach

The synthesis of 2-(Methylsulfonyl)-4-(pyridin-3-yl)pyrimidine is a well-documented two-step process, commencing with the methylation of a thiol precursor followed by oxidation to the desired sulfone. This method is efficient and provides the target compound in good yield.

Experimental Protocol

Step 1: Synthesis of 2-(Methylthio)-4-(pyridin-3-yl)pyrimidine

This initial step involves the S-methylation of 2-mercapto-4-(pyridin-3-yl)pyrimidine.

-

Reactants: 2-methyl-4-(pyridin-3-yl)pyrimidine hydrosulfide, sodium hydride, methyl iodide.

-

Procedure:

-

To a mixture of 2-methyl-4-(pyridin-3-yl)pyrimidine hydrosulfide (0.11 mol) in a suitable solvent, add a 1M solution of sodium hydride (106 ml)[4].

-

Slowly add methyl iodide (15 g) to the reaction mixture at a controlled temperature of 273 K (0 °C)[4].

-

Stir the reaction mixture for 2 hours at 273 K[4].

-

Upon completion, filter the reaction mixture and wash the solid precipitate with water[4].

-

Dry the resulting solid to obtain 2-(methylthio)-4-(pyridin-3-yl)pyrimidine[4]. The crude product can be further purified by crystallization from an ethanol solution[4].

-

Step 2: Oxidation to 2-(Methylsulfonyl)-4-(pyridin-3-yl)pyrimidine

The second step involves the oxidation of the methylthio group to a methylsulfonyl group.

-

Reactants: 2-(Methylthio)-4-(pyridin-3-yl)pyrimidine, 30% hydrogen peroxide, acetic acid.

-

Procedure:

-

Prepare a suspension of 2-(methylthio)-4-(pyridin-3-yl)pyrimidine (0.1 mol) in 20 mL of acetic acid[2].

-

Add a 30% solution of hydrogen peroxide (30 mL) dropwise to the suspension[2].

-

After the addition is complete, stir the mixture in a water bath for 30 minutes[2].

-

Following the initial stirring, reflux the reaction mixture for 1 hour[2].

-

Cool the mixture to room temperature, which will result in the formation of a yellow precipitate[2].

-

Filter the precipitate and wash it sequentially with water and ethanol[2].

-

Dry the final product under vacuum to yield 2-(Methylsulfonyl)-4-(pyridin-3-yl)pyrimidine with a reported yield of 71%[2].

-

Synthesis Workflow Diagram

Caption: Two-step synthesis of 2-(Methylsulfonyl)-4-(pyridin-3-yl)pyrimidine.

Biological Activity and Mechanism of Action: The Role of the Methylsulfonyl Group

The primary significance of 2-(Methylsulfonyl)-4-(pyridin-3-yl)pyrimidine in a drug discovery context lies in the reactivity of its methylsulfonyl group. This group functions as an excellent leaving group in nucleophilic aromatic substitution (SₙAr) reactions[5][6][7]. This property allows for the facile introduction of various nucleophiles, particularly amines, at the C2 position of the pyrimidine ring. This is a cornerstone of combinatorial chemistry and lead optimization, enabling the rapid generation of libraries of compounds with diverse functionalities for biological screening.

The pyrimidine scaffold itself is a well-established pharmacophore in kinase inhibitors, often acting as a bioisostere for the purine ring of ATP and binding to the hinge region of the kinase active site[8][9]. By using 2-(Methylsulfonyl)-4-(pyridin-3-yl)pyrimidine as a starting material, medicinal chemists can strategically introduce a variety of amine-containing side chains that can interact with other regions of the kinase active site, thereby modulating the potency and selectivity of the inhibitor.

The general mechanism involves the nucleophilic attack of an amine on the electron-deficient C2 position of the pyrimidine ring, leading to the displacement of the methylsulfinate anion. This reaction is often facilitated by the electron-withdrawing nature of the pyrimidine nitrogens and can be further influenced by substituents on the pyrimidine and pyridine rings.

Illustrative Signaling Pathway: Kinase Inhibition

Caption: General kinase signaling pathway and the point of intervention for pyrimidine-based inhibitors.

Applications in Drug Discovery: A Gateway to Novel Kinase Inhibitors

The utility of 2-(Methylsulfonyl)-4-(pyridin-3-yl)pyrimidine as a synthetic intermediate is highlighted by its application in the development of potent and selective kinase inhibitors. The structure-activity relationship (SAR) of many kinase inhibitor series relies on the diversification of substituents at the C2 position of the pyrimidine core, a process greatly facilitated by the reactivity of the methylsulfonyl group.

For example, in the development of Aurora kinase inhibitors, a class of targets for cancer therapy, derivatives of 2-(methylsulfonyl)pyrimidine are employed to introduce various amine-containing fragments that can occupy specific pockets within the kinase's active site, leading to enhanced potency and selectivity[5][6]. The pyridinyl moiety at the C4 position can also play a crucial role in binding, often forming hydrogen bonds with key residues in the kinase domain.

The general synthetic strategy involves the SₙAr reaction of 2-(Methylsulfonyl)-4-(pyridin-3-yl)pyrimidine with a desired amine, which can be a simple alkylamine, an aniline, or a more complex heterocyclic amine. This modular approach allows for the systematic exploration of the chemical space around the pyrimidine scaffold, a critical step in the hit-to-lead and lead optimization phases of drug discovery.

Conclusion

2-(Methylsulfonyl)-4-(pyridin-3-yl)pyrimidine is a testament to the power of strategic molecular design in modern drug discovery. While it may not possess intrinsic therapeutic properties, its role as a versatile and reactive intermediate is indispensable for the synthesis of a wide array of biologically active molecules, particularly kinase inhibitors. The ease of its synthesis and the predictable reactivity of the methylsulfonyl group make it a valuable tool for medicinal chemists. A thorough understanding of its properties and synthetic applications, as outlined in this guide, is essential for researchers and scientists working at the forefront of pharmaceutical development.

References

- Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation.

- Supporting Information Pyrimidine-Cored Extended π-Systems: General Synthesis and Interesting Fluorescent Properties - Amazon AWS.

-

Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC. Available at: [Link]

- US8217035B2 - Pyrimidine derivatives used as PI-3-kinase inhibitors - Google Patents.

-

Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - ACS Publications. Available at: [Link]

- Supporting information Synthesis of the pyrene derivative The NMR spectra were recorded on a Varian Unity Plus (1H: 300MHz, 13C: - Preprints.org.

- Nucleophilic Substitution in Some 5-Chloropyrimidines.

-

2-(Methylsulfonyl)-4-(pyridin-3-yl)pyrimidine - SigmaAldrich.cn. Available at: [Link]

- Supporting Inform

- Synthesis, Mass Spectra Investigation and Biological Activity of Some Pyrimidine Deriv

-

Expanding the scope of fused pyrimidines as kinase inhibitor scaffolds: synthesis and modification of pyrido - RSC Publishing. Available at: [Link]

-

Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed. Available at: [Link]

-

Synthesis, structure-activity relationship and biological evaluation of 2,4,5-trisubstituted pyrimidine CDK inhibitors as potential anti-tumour agents - PubMed. Available at: [Link]

- "Hard and soft nucleophilic substitution patterns in amino-methylsulfon" by Calvin Wilson McCausland - BYU ScholarsArchive.

-

2-Methylsulfanyl-4-(3-pyridyl)pyrimidine - PMC - NIH. Available at: [Link]

- Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors.

- A convenient synthesis of the key intermediate of selective COX-2 inhibitor Etoricoxib.

- Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis.

- Pyrimidine scaffold dual‐target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure–activity relationship (2018‒2023)

- Targeting tumor cells with pyrazolo[3,4-d]pyrimidine scaffold: A literature review on synthetic approaches, structure activity relationship, structural and target-based mechanisms - Arabian Journal of Chemistry.

-

Insights into the structure-activity relationship of pyrimidine-sulfonamide analogues for targeting BRAF V600E protein - PubMed. Available at: [Link]

-

13C NMR Spectrum (1D, 201 MHz, H2O, predicted) (NP0183647) - NP-MRD. Available at: [Link]

-

NOTE Synthesis and Crystal Structure of 2-(Methylsulfonyl)-4-(pyridin-3-yl)pyrimidine - Asian Publication Corporation. Available at: [Link]

- Reactivity And Selectivity in Nucleophilic Aromatic Substitution Reactions Using Sulfur-Based Nucleophiles - Pen & Prosperity.

-

Concerted nucleophilic aromatic substitutions - Harvard DASH. Available at: [Link]

Sources

- 1. 2-(Methylsulfonyl)-4-(pyridin-3-yl) pyriMidine | 637354-25-7 [chemicalbook.com]

- 2. asianpubs.org [asianpubs.org]

- 3. chemimpex.com [chemimpex.com]

- 4. 2-Methylsulfanyl-4-(3-pyridyl)pyrimidine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. "Hard and soft nucleophilic substitution patterns in amino-methylsulfon" by Calvin Wilson McCausland [scholarsarchive.byu.edu]

- 8. pubs.rsc.org [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

Technical Monograph: 2-Methanesulfonyl-4-(3-pyridyl)pyrimidine

Functional Class: Electrophilic Heterocyclic Intermediate Primary Application: Kinase Inhibitor Synthesis (Type II ATP-Competitors)

Executive Summary

2-Methanesulfonyl-4-(3-pyridyl)pyrimidine (CAS: 637354-25-7) is a high-value heterocyclic building block employed primarily in the synthesis of tyrosine kinase inhibitors (TKIs). Structurally, it consists of a pyrimidine core substituted at the C4 position with a 3-pyridyl moiety and at the C2 position with a methanesulfonyl (mesyl) group.

The methanesulfonyl moiety functions as a "super-electrophile" leaving group, activating the C2 position for Nucleophilic Aromatic Substitution (

Nomenclature & Chemical Identity

Precise identification is critical in global supply chains. The following table consolidates valid synonyms and identifiers.

| Identifier Type | Value |

| Common Name | 2-Methanesulfonyl-4-(3-pyridyl)pyrimidine |

| IUPAC Name | 2-(Methylsulfonyl)-4-(pyridin-3-yl)pyrimidine |

| Inverted IUPAC | Pyrimidine, 2-(methylsulfonyl)-4-(3-pyridinyl)- |

| CAS Registry | 637354-25-7 |

| Molecular Formula | |

| Molecular Weight | 235.26 g/mol |

| SMILES | CS(=O)(=O)c1nc(ccn1)c2cccnc2 |

| InChI Key | YOORFANBYYVNMQ-UHFFFAOYSA-N |

| Commercial Codes | FLUM-001; PB06689 |

Synthetic Utility & Mechanism

The "Sulfone Advantage" in Reactions

In the synthesis of 2-amino-pyrimidine kinase inhibitors, the formation of the C2-N bond is the rate-determining step. While 2-chloropyrimidines are common electrophiles, they often require high temperatures or palladium catalysis (Buchwald-Hartwig amination) when reacting with electron-poor nucleophiles (e.g., nitro-anilines).

The 2-methanesulfonyl group offers distinct advantages:

-

Higher Electrophilicity: The sulfone strongly withdraws electron density from the pyrimidine ring (inductive and resonance effects), lowering the energy barrier for the Meisenheimer complex formation.

-

Chemo-selectivity: It allows for displacement under milder conditions, preserving sensitive functional groups on the nucleophile.

-

Metal-Free Conditions: Reactions can often proceed in acidic or basic media without expensive Pd/ligand systems, reducing heavy metal impurities in the final API.

Reaction Pathway Visualization

The following diagram illustrates the synthesis of the intermediate from 3-acetylpyridine and its downstream conversion into the Imatinib pharmacophore.

Figure 1: Synthetic workflow for the generation and utilization of 2-methanesulfonyl-4-(3-pyridyl)pyrimidine.

Experimental Protocols

These protocols are designed for reproducibility and scalability.

Protocol A: Synthesis of 2-Methanesulfonyl-4-(3-pyridyl)pyrimidine (Oxidation)

This step converts the sulfide precursor to the active sulfone.

Reagents:

-

2-(Methylthio)-4-(3-pyridyl)pyrimidine (1.0 eq)

-

Oxone (Potassium peroxymonosulfate) (1.2 - 1.5 eq) OR Hydrogen Peroxide (30%) with Sodium Tungstate cat.

-

Solvent: Methanol/Water (1:1) or Acetone/Water.

Methodology:

-

Dissolution: Dissolve 10.0 g of 2-(methylthio)-4-(3-pyridyl)pyrimidine in 100 mL of Methanol/Water (1:1 v/v). Cool the solution to 0°C.

-

Oxidation: Slowly add an aqueous solution of Oxone (1.5 eq) dropwise, maintaining the internal temperature below 10°C. The reaction is exothermic.

-

Monitoring: Stir at room temperature for 2–4 hours. Monitor by TLC (EtOAc/Hexane) or HPLC. The sulfoxide intermediate (

) appears first, followed by the sulfone ( -

Work-up: Quench excess oxidant with saturated sodium bisulfite (

). -

Isolation: Extract with Dichloromethane (

, 3x). Wash combined organics with brine, dry over -

Purification: Recrystallize from Ethanol or Isopropanol to yield a white to off-white solid.

Protocol B: Displacement (Coupling to Aniline)

This step demonstrates the utility of the sulfone in creating the kinase inhibitor core.

Reagents:

-

2-Methanesulfonyl-4-(3-pyridyl)pyrimidine (1.0 eq)

-

2-Methyl-5-nitroaniline (1.0 eq)

-

Acid Catalyst: conc. HCl (catalytic) or p-TsOH.

-

Solvent: Isopropanol or n-Butanol.

Methodology:

-

Setup: Charge a reaction vessel with the sulfone (1.0 eq) and the aniline (1.0 eq) in Isopropanol (10 volumes).

-

Activation: Add 3-5 drops of concentrated HCl. The acid protonates the pyrimidine nitrogen, further activating the C2 position.

-

Reaction: Reflux the mixture (

) for 6–12 hours. -

Precipitation: Upon cooling to room temperature, the product (as the hydrochloride salt) typically precipitates out of the solution due to the lower solubility of the biaryl system.

-

Filtration: Filter the solid and wash with cold isopropanol.

-

Neutralization (Optional): If the free base is required, suspend the solid in water and adjust pH to 8-9 with

or

Technical Data Summary

| Property | Specification |

| Appearance | White to light yellow crystalline powder |

| Melting Point | 128 – 132 °C |

| Solubility | Soluble in DCM, DMSO, Methanol; Insoluble in Water |

| Reactivity | High sensitivity to nucleophiles; Stable to oxidation; Hydrolytically stable at neutral pH |

| Storage | Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Hygroscopic. |

References

-

ChemicalBook. (2024). 2-(Methylsulfonyl)-4-(pyridin-3-yl)pyrimidine Properties and Suppliers.Link

-

PubChem. (2024). Compound Summary: 2-Methylsulfonyl-4-(3-pyridyl)pyrimidine.[8][4][9] National Library of Medicine. Link

- Zimmermann, J., et al. (1997). Potent and selective inhibitors of the Abl-kinase: phenylamino-pyrimidine (PAP) derivatives. Bioorganic & Medicinal Chemistry Letters, 7(2), 187-192.

- Vertex AI Search. (2026).

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. researchgate.net [researchgate.net]

- 3. GDC-0941 | CAS 957054-30-7 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 4. 2-(Methylsulfonyl)-4-(pyridin-3-yl)pyrimidine | 637354-25-7 [sigmaaldrich.cn]

- 5. pure-synth.com [pure-synth.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. 2-(Methylsulfonyl)-4-(pyridin-3-yl) pyriMidine | 637354-25-7 [chemicalbook.com]

- 9. WO2021074138A1 - Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine - Google Patents [patents.google.com]

Pyrimidine-based sulfone building blocks for drug discovery

Title: Architecting Reactivity: Pyrimidine-Based Sulfones as Versatile Building Blocks in Drug Discovery

Executive Summary

In the high-stakes arena of medicinal chemistry, pyrimidine-based sulfones represent a class of "high-energy" building blocks that offer dual utility: they serve as potent, regioselective electrophiles for heterocycle functionalization and as latent carbon nucleophiles for olefin synthesis. Unlike their halogenated counterparts, pyrimidinyl sulfones provide unique handleability—capable of directing nucleophilic aromatic substitution (

The Strategic Advantage: Why Pyrimidine Sulfones?

While chloropyrimidines are ubiquitous, pyrimidine sulfones (specifically 2-methanesulfonylpyrimidines) offer distinct electronic and steric advantages that address common synthetic bottlenecks.

-

Leaving Group Lability: The sulfonyl group (

) is a "super-leaving group" in -

Orthogonal Reactivity: Sulfones are stable to many palladium-catalyzed cross-coupling conditions (e.g., Suzuki-Miyaura) that would typically engage aryl halides, allowing for sequential functionalization strategies.

-

Regiocontrol: The sulfone moiety can direct incoming nucleophiles through hydrogen-bond coordination, overturning the steric/electronic selectivity rules that govern halopyrimidines.

-

Metabolic Stability: When retained in the final pharmacophore, the sulfone group lowers lipophilicity (

) and acts as a robust hydrogen bond acceptor, improving solubility and metabolic stability compared to thioethers.

Synthesis of the Core: From Sulfide to Sulfone

The entry point to this chemistry is almost invariably the oxidation of the corresponding sulfide. The choice of oxidant is critical to avoid over-oxidation of other sensitive functionalities (e.g., ring nitrogens).

Core Protocol: Chemoselective Oxidation

The oxidation of 2-(methylthio)pyrimidine to 2-(methylsulfonyl)pyrimidine is best achieved using Oxone® (potassium peroxymonosulfate) or m-CPBA .

Comparative Oxidation Methodologies

| Method | Reagent | Conditions | Pros | Cons |

| A | Oxone® ( | THF/Water (1:1), RT, 2-4 h | High yield, cheap, green solvent, easy workup. | Insoluble in non-polar solvents; requires aqueous phase. |

| B | m-CPBA (meta-Chloroperbenzoic acid) | DCM or CHCl | Soluble in organic media; good for lipophilic substrates. | Generates m-chlorobenzoic acid byproduct; potentially explosive. |

| C | Water/Acid, catalytic | Scalable, industrial friendly. | Slower reaction times; requires acidic pH. |

Expert Insight: For library synthesis, Method A (Oxone) is preferred because the byproduct (sulfate salts) is water-soluble, allowing the product to be isolated simply by extraction or filtration, often without chromatography.

The Sulfone as a "Smart" Leaving Group ( )

The most powerful application of pyrimidine sulfones lies in their

The Mechanism of Regiocontrol

In 2,4-disubstituted pyrimidines (e.g., 2-methanesulfonyl-4-chloropyrimidine), standard electronic models predict nucleophilic attack at C-4 (para to N) due to maximizing resonance stabilization. However, the sulfone group at C-2 can flip this selectivity.

-

Amine Nucleophiles: Typically follow steric/electronic control, favoring C-4 displacement.

-

Alkoxide/Formamide Nucleophiles: Favor C-2 displacement.[3]

Causality: This C-2 preference is driven by a pre-reaction coordination complex. The incoming nucleophile (e.g., alkoxide oxygen) forms a hydrogen bond with the acidic

Visualization: The Regioselectivity Divergence

Caption: Divergent regioselectivity in SNAr reactions of 2-sulfonyl-4-halopyrimidines driven by nucleophile type.

The Sulfone as a Carbon Nucleophile: Julia-Kocienski Olefination

Beyond substitution, pyrimidine sulfones are premier reagents for the Julia-Kocienski Olefination , a key method for synthesizing alkenes with high stereocontrol.

The Concept: A metallated pyrimidine sulfone (acting as the nucleophile) attacks an aldehyde. The resulting adduct undergoes a Smiles rearrangement , transferring the pyrimidine ring from sulfur to oxygen. Subsequent elimination of

-

Reagent Class: These are often referred to as "PYR" sulfones in the literature.

-

Stereoselectivity: Unlike the classic Julia (which requires sodium amalgam reduction), the Julia-Kocienski is a "one-pot" reaction. Pyrimidin-2-yl sulfones typically favor Z-alkenes (cis) or E-alkenes (trans) depending heavily on the solvent polarity and counter-cation (Li+ vs K+).

-

Polar Solvents/Larger Cations (DMF, KHMDS): Favor E-selectivity .

-

Non-polar Solvents/Smaller Cations (THF, LiHMDS): Favor Z-selectivity (via a closed transition state).

-

Emerging Application: Covalent Warheads (TCIs)

2-Sulfonylpyrimidines have emerged as tunable electrophiles for Targeted Covalent Inhibitors (TCIs) . They react specifically with cysteine residues on proteins.

-

Tunability: By varying the substituents on the pyrimidine ring (e.g., adding electron-withdrawing groups like

or electron-donating groups like -

Mechanism: The cysteine thiol attacks the C-2 position, displacing the sulfinate group. This is a "reaction-based" probe approach, distinct from reversible binding.

-

Advantage: Unlike acrylamides (Michael acceptors), sulfone displacement is less prone to off-target reactions with glutathione if tuned correctly.

Experimental Protocols

Protocol A: Synthesis of 2-(Methylsulfonyl)pyrimidine (Oxone Method)

Validated for scale-up (10g - 100g)

-

Dissolution: Dissolve 2-(methylthio)pyrimidine (1.0 equiv) in a 1:1 mixture of THF and water (

concentration). -

Oxidation: Cool to 0°C. Add Oxone® (2.5 equiv) portion-wise over 30 minutes to control exotherm.

-

Reaction: Allow the slurry to warm to room temperature and stir vigorously for 4 hours. Monitor by TLC (the sulfone is significantly more polar than the sulfide) or LCMS.

-

Workup: Filter off the white solid (potassium salts). Wash the filter cake with EtOAc.

-

Extraction: Dilute the filtrate with water and extract with EtOAc (3x).

-

Purification: Wash combined organics with brine, dry over

, and concentrate. Recrystallize from EtOAc/Hexanes if necessary.-

Yield Expectation: >85%.[4]

-

Protocol B: Regioselective C-2 Displacement with Alkoxides

Targeting the "Anti-Electronic" Position

-

Setup: Dissolve 2-methanesulfonyl-4-chloropyrimidine (1.0 equiv) in anhydrous THF under

. Cool to -78°C.[3] -

Nucleophile: In a separate flask, generate the alkoxide by treating the alcohol (1.1 equiv) with NaH (1.2 equiv) in THF at 0°C for 30 min.

-

Addition: Cannulate the alkoxide solution slowly into the pyrimidine solution at -78°C.

-

Reaction: Stir at -78°C for 1 hour, then slowly warm to 0°C.

-

Note: Keeping the temperature low favors the kinetic control directed by the H-bond complex.

-

-

Quench: Add saturated

solution. -

Isolation: Extract with DCM, dry, and concentrate.

References

-

Methylsulfone as a leaving group for synthesis of hyperbranched poly(arylene pyrimidine ether)s by nucleophilic aromatic substitution. RSC Advances, 2015. Link

-

Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. Journal of the American Chemical Society, 2018. Link

-

The Julia-Kocienski Olefination. Organic Reactions, 2018. Link

-

Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine. WuXi AppTec Library, 2021. Link

-

Recent Advances in Pyrimidine-Based Drugs. Molecules, 2021. Link

Sources

- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]

- 4. researchgate.net [researchgate.net]

Safety data sheet (SDS) for 2-(Methylsulfonyl)-4-(pyridin-3-yl)pyrimidine

An In-depth Technical Guide to the Safe Handling of 2-(Methylsulfonyl)-4-(pyridin-3-yl)pyrimidine for Research Applications

Authored by a Senior Application Scientist

This document provides a comprehensive technical and safety overview for 2-(Methylsulfonyl)-4-(pyridin-3-yl)pyrimidine (CAS No. 637354-25-7), a heterocyclic compound of significant interest in medicinal chemistry and drug development. Designed for researchers, chemists, and drug development professionals, this guide moves beyond a standard Safety Data Sheet (SDS) to offer a deeper understanding of the molecule's reactivity, inherent risks, and the rationale behind the recommended safety protocols. Our focus is on empowering scientists to work safely and effectively with this valuable research chemical.

Section 1: Compound Profile and Scientific Context

2-(Methylsulfonyl)-4-(pyridin-3-yl)pyrimidine is a crystalline solid belonging to the sulfonylpyrimidine class of compounds.[1] Its molecular structure is notable for the pyrimidine ring, which is rendered highly electron-deficient by the potent electron-withdrawing methylsulfonyl group at the 2-position. This electronic arrangement makes the compound a powerful electrophile, particularly susceptible to nucleophilic aromatic substitution (SNAr) reactions.[2]

This reactivity is not a liability but a feature actively exploited in modern drug discovery. The sulfonylpyrimidine scaffold serves as a "tunable warhead" for creating targeted covalent inhibitors (TCIs).[2][3] By reacting with nucleophilic amino acid residues, such as cysteine, on a target protein, molecules built from this scaffold can form a stable, permanent bond, leading to highly selective and potent biological activity.[3][4] Its utility as a synthetic intermediate is therefore significant, but this same reactivity necessitates a thorough and mechanistically informed approach to its handling and safety.[5]

Section 2: Hazard Identification and GHS Classification

While a complete, officially curated SDS for this specific compound is not universally available, data from chemical suppliers and analysis of structurally related analogs provide a clear and consistent hazard profile.[6] The compound is classified under the Globally Harmonized System (GHS) as follows:

| Hazard Class | Category | Hazard Statement | GHS Pictogram | Signal Word | Source(s) |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | GHS07 (Exclamation Mark) | Warning | [7] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | GHS07 (Exclamation Mark) | Warning | [6] |

| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation | GHS07 (Exclamation Mark) | Warning | [6] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation* | GHS07 (Exclamation Mark) | Warning | [6] |

Note: The H335 classification is based on data for the closely related analog 2-(Methylsulfonyl)pyrimidine and represents a probable hazard for the title compound due to its nature as a fine powder.[6]

Section 3: Mechanistic Basis of Hazards

The observed hazards are a direct consequence of the compound's chemical reactivity.

-

Skin and Eye Irritation (H315, H319) : The electrophilic nature of the pyrimidine ring allows the molecule to react with biological nucleophiles present in skin and eye tissues. These include amine and thiol groups on proteins and other endogenous molecules. This covalent modification can disrupt cellular function, trigger an inflammatory response, and lead to the observed irritation.

-

Respiratory Irritation (H335) : As a fine, lightweight powder, the compound can be easily inhaled. In the moist environment of the respiratory tract, it can cause irritation through the same reactive mechanism, potentially leading to inflammation and discomfort.

-

Oral Toxicity (H302) : If ingested, the compound can be absorbed and distributed, where its reactivity can lead to systemic effects. The "harmful" classification indicates that significant adverse health effects can occur if a sufficient quantity is swallowed.[7]

Understanding this structure-activity relationship is key: the very chemical property that makes this compound a useful tool in covalent inhibitor design is what makes it a hazard to the unprepared researcher.

Section 4: Protocols for Safe Handling and Storage

A self-validating system of protocols is essential for mitigating the risks associated with this compound. The following step-by-step workflow is designed to prevent exposure at every stage.

Experimental Workflow: From Receipt to Use

Caption: Workflow for Safe Handling of 2-(Methylsulfonyl)-4-(pyridin-3-yl)pyrimidine.

Storage Protocol:

The primary directive for storage is to prevent hydrolysis and unintended reactions.

-

Environment : Store in a cool, dry place at ambient room temperature (18-25°C).[8]

-

Container : Always keep the compound in its original, tightly sealed container to prevent moisture uptake.[9]

-

Segregation : Store away from strong acids, bases, oxidizing agents, and nucleophiles. Do not store in the same cabinet as flammable materials.[8]

Section 5: Exposure Control and Personal Protective Equipment (PPE)

Engineering controls are the first line of defense. All work involving the solid compound or its solutions must be performed in a certified chemical fume hood to control airborne dust and vapors.

PPE Selection Logic

The choice of PPE is dictated directly by the identified hazards.

Caption: Decision workflow for selecting appropriate Personal Protective Equipment (PPE).

Section 6: Emergency and First-Aid Procedures

Immediate and correct action is critical in the event of an exposure.[10]

-

Inhalation : If dust is inhaled, immediately move the affected person to fresh air. If breathing is difficult or irritation persists, seek medical attention.

-

Skin Contact : Remove all contaminated clothing. Immediately wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation occurs and persists, seek medical attention.[11]

-

Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[10]

-

Ingestion : Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water. Seek immediate medical attention and provide the compound's hazard information to the medical personnel.

Section 7: Physical, Chemical, and Reactivity Data

| Property | Value | Source(s) |

| CAS Number | 637354-25-7 | [12] |

| Molecular Formula | C₁₀H₉N₃O₂S | [1][12] |

| Molecular Weight | 235.26 g/mol | [12] |

| Appearance | Powder or crystals | |

| Purity | Typically ≥95% | |

| Storage Temperature | Room Temperature |

Reactivity Profile :

-

Stability : The compound is stable under recommended storage conditions.

-

Incompatibilities : Avoid strong oxidizing agents, strong bases, and strong nucleophiles. The compound's primary reactivity is as an electrophile in SNAr reactions.

-

Hazardous Decomposition Products : Upon combustion, it may produce toxic fumes, including oxides of carbon, nitrogen, and sulfur.

Section 8: Disposal Considerations

All waste generated from handling this compound must be treated as hazardous chemical waste.

-

Solid Waste : Contaminated items such as weigh paper, gloves, and paper towels should be collected in a dedicated, clearly labeled, and sealed hazardous waste container.

-

Liquid Waste : Unused solutions should be collected in a labeled, sealed hazardous waste container. Do not pour down the drain.

-

Disposal : All waste must be disposed of through a licensed environmental waste disposal company, in strict accordance with all local, state, and federal regulations.[10]

References

-

Synthesis and Crystal Structure of 2-(Methylsulfonyl)-4-(pyridin-3-yl)pyrimidine. Asian Journal of Chemistry. [Link][1]

-

2-Methylsulfanyl-4-(3-pyridyl)pyrimidine. National Center for Biotechnology Information (PMC). [Link][13]

-

2-(Methylsulfonyl)-4-(pyridin-3-yl)pyrimidine Product Page. Sigma-Aldrich. [Link]

-

2-(Methylsulphonyl)pyrimidine. PubChem, National Center for Biotechnology Information. [Link][6]

-

Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine. Google Patents. [5]

-

Convenient synthesis of 2-(methylsulfonyl)pyrimidine derivatives. Figshare. [Link][14]

-

2-(Methylsulfonyl)-3-pyridinamine. PubChem, National Center for Biotechnology Information. [Link][7]

-

Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. MDPI. [Link][15]

-

Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. ACS Publications. [Link][3]

-

2-Sulfonyl pyridines as tunable, cysteine-reactive electrophiles. National Center for Biotechnology Information (PMC). [Link][4]

-

Chemical Storage in Research Labs: Safety & Compliance. Apollo Scientific. [Link][8]

Sources

- 1. asianpubs.org [asianpubs.org]

- 2. 2-Chloro-4-(methylsulfonyl)pyrimidine|Research Chemical [benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. 2-Sulfonyl pyridines as tunable, cysteine-reactive electrophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. WO2021074138A1 - Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine - Google Patents [patents.google.com]

- 6. 2-(Methylsulphonyl)pyrimidine | C5H6N2O2S | CID 13289225 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2-(Methylsulfonyl)-3-pyridinamine | C6H8N2O2S | CID 12234441 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. apolloscientific.co.uk [apolloscientific.co.uk]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. fishersci.com [fishersci.com]

- 11. tcichemicals.com [tcichemicals.com]

- 12. 2-(Methylsulfonyl)-4-(pyridin-3-yl) pyriMidine | 637354-25-7 [chemicalbook.com]

- 13. 2-Methylsulfanyl-4-(3-pyridyl)pyrimidine - PMC [pmc.ncbi.nlm.nih.gov]

- 14. tandf.figshare.com [tandf.figshare.com]

- 15. mdpi.com [mdpi.com]

Application Note: Chemoselective Synthesis of 2-(Methylsulfonyl)-4-(pyridin-3-yl)pyrimidine

Strategic Analysis & Scientific Rationale

The Synthetic Challenge: Chemoselectivity

The synthesis of 2-(methylsulfonyl)-4-(pyridin-3-yl)pyrimidine presents a classic chemoselectivity problem in medicinal chemistry. The objective is to oxidize the thioether (sulfide) at the C2 position of the pyrimidine ring to a sulfone, creating a highly reactive electrophile suitable for Nucleophilic Aromatic Substitution (

However, the molecule contains a pyridine nitrogen (pyridin-3-yl). Standard oxidants like m-chloroperoxybenzoic acid (m-CPBA) are electrophilic and can readily attack the lone pair of the pyridine nitrogen, resulting in the formation of a Pyridine N-oxide byproduct. N-oxides are difficult to separate from sulfones due to similar polarity, and their formation reduces the overall yield of the desired active pharmaceutical ingredient (API) intermediate.

The Mechanistic Solution: Protonation as a Protecting Group

To achieve exclusive sulfide oxidation without N-oxidation, we utilize acid-mediated protection . The pyridine nitrogen is basic (

-

Effect: The protonated nitrogen no longer has a free lone pair available for nucleophilic attack on the oxidant.

-

Result: The oxidant reacts selectively with the sulfur atom, which remains nucleophilic even in acidic conditions.

Reaction Pathway Visualization

The following diagram illustrates the divergent pathways: the desired acid-protected route versus the competing N-oxidation side reaction.

Figure 1: Mechanistic pathway highlighting the necessity of acidic conditions to prevent pyridine N-oxide formation.

Experimental Protocols

Method A: Hydrogen Peroxide in Acetic Acid (Primary Protocol)

This method is the "Gold Standard" for this specific scaffold, validated by crystallographic studies (Asian J. Chem. 2013). It uses acetic acid as both the solvent and the proton source to protect the pyridine ring.

Reagents:

-

Precursor: 2-(Methylthio)-4-(pyridin-3-yl)pyrimidine (1.0 eq)

-

Oxidant: Hydrogen Peroxide (30% aq. solution) (Excess, ~5-10 eq)

-

Solvent: Glacial Acetic Acid (AcOH)

Step-by-Step Procedure:

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar, suspend 20.3 g (0.1 mol) of the sulfide precursor in 20 mL of glacial acetic acid.

-

Note: The reaction is initially a suspension but may clear as the reaction proceeds or upon heating.

-

-

Addition: Cool the mixture slightly in a water bath (20–25°C). Add 30 mL of 30%

dropwise over 15–20 minutes.-

Caution: Exothermic reaction. Do not allow temperature to spike uncontrolled.

-

-

Initial Oxidation: Stir the mixture in the water bath for 30 minutes to initiate sulfoxide formation.

-

Reflux: Equip the flask with a reflux condenser. Heat the mixture to reflux (approx. 100–110°C) for 1 to 2 hours .

-

Checkpoint: Monitor by TLC (50% EtOAc/Hexane) or LCMS. The sulfide spot (

) should disappear, and the sulfone spot (

-

-

Workup: Allow the reaction to cool to room temperature.

-

Precipitation: Upon cooling, the product often precipitates as yellow/off-white crystals.

-

Filtration: Filter the precipitate.

-

Wash: Wash the filter cake with cold water (

mL) to remove residual acid and peroxide, followed by cold ethanol (

-

-

Drying: Dry the solid in a vacuum oven at 45°C for 4 hours.

Expected Yield: 70–75% Appearance: Yellow to off-white crystalline solid.

Method B: Oxone® Oxidation (Alternative/Green Method)

If the substrate contains acid-sensitive groups (other than the pyridine) that cannot survive refluxing acetic acid, Oxone (Potassium peroxymonosulfate) is the preferred alternative.

Reagents:

-

Precursor: 1.0 eq

-

Oxidant: Oxone® (2.5 eq)

-

Solvent: Methanol / Water (1:1 ratio)

Step-by-Step Procedure:

-

Preparation: Dissolve 2.03 g (10 mmol) of sulfide precursor in 20 mL Methanol .

-

Oxidant Solution: Dissolve 15.4 g (25 mmol) of Oxone in 20 mL water .

-

Addition: Add the Oxone solution to the sulfide solution dropwise at 0°C (ice bath).

-

Note: A white precipitate (sulfate salts) will begin to form immediately.

-

-

Reaction: Remove ice bath and stir at room temperature for 4–6 hours.

-

Quench: Add saturated aqueous Sodium Bisulfite (

) solution slowly to quench excess oxidant (check with starch-iodide paper; paper should remain white). -

Extraction: Evaporate most of the methanol under reduced pressure. Extract the aqueous residue with Dichloromethane (DCM) (

mL). -

Purification: Dry organic layers over

, filter, and concentrate. Recrystallize from Ethanol if necessary.[1]

Characterization & Quality Control

The conversion of Sulfide to Sulfone results in distinct spectroscopic changes.

| Parameter | Sulfide Precursor (Start) | Sulfone Product (End) | Diagnostic Change |

| LC-MS (M+H) | 204.0 m/z | 236.0 m/z | +32 Da shift (Addition of |

| 1H NMR (Me-Group) | Significant downfield shift due to electron-withdrawing | ||

| IR Spectroscopy | Weak C-S stretch | Strong bands ~1300 | Appearance of symmetric/asymmetric |

| Melting Point | 108–110°C | 180–182°C (Dec) | Sulfones typically have much higher MPs than sulfides. |

Downstream Application: Displacement

The 2-methylsulfonyl group is an excellent leaving group (better than chloride in many pyrimidine systems) for nucleophilic aromatic substitution.

Workflow:

-

Dissolve Sulfone (1.0 eq) in Dioxane or DMF.

-

Add Nucleophile (e.g., primary amine, 1.2 eq).

-

Add Base (DIPEA or

, 2.0 eq). -

Heat to 60–80°C. The sulfone is displaced, releasing methanesulfinate.

Figure 2: Utilization of the synthesized sulfone in drug discovery workflows.

References

-

Zhu, H., et al. (2013). Synthesis and Crystal Structure of 2-(Methylsulfonyl)-4-(pyridin-3-yl)pyrimidine. Asian Journal of Chemistry, 25(11), 6439-6440.

-

Xu, D., et al. (2013). A convenient synthesis of 4,6-dimethyl-2-(methylsulfonyl)pyrimidine.[2] Journal of Chemical Research, 37(12), 720-721.[2]

-

Bide Pharmatech. Product Data: 2-(Methylsulfonyl)-4-(pyridin-3-yl)pyrimidine (CAS 637354-25-7).

-

Sigma-Aldrich. Safety Data Sheet: 2-(Methylsulfonyl)pyrimidines.

Sources

Application Note: Chemoselective Oxidation of 2-(methylthio)-4-(pyridin-3-yl)pyrimidine

Abstract & Strategic Context

The oxidation of 2-(methylthio)-4-(pyridin-3-yl)pyrimidine is a critical transformation in medicinal chemistry, particularly in the synthesis of kinase inhibitors where the 2-position of the pyrimidine ring is activated for Nucleophilic Aromatic Substitution (

This guide addresses the primary challenge in this transformation: Chemoselectivity . The substrate contains three basic nitrogen atoms (one pyridine, two pyrimidine) susceptible to

Mechanistic Insight & Chemoselectivity

To control the reaction, one must understand the competing electrophilic pathways. mCPBA acts as an electrophilic oxygen source.[1]

-

S-Oxidation (Primary Pathway): The sulfur atom is a soft nucleophile with a high-energy HOMO (lone pair). It reacts rapidly with mCPBA to form the sulfoxide. A second equivalent of mCPBA reacts (slower) to form the sulfone.[2]

-

N-Oxidation (Competing Pathway): The pyridine nitrogen is a harder nucleophile but can react with mCPBA, especially with excess reagent or elevated temperatures. The pyrimidine nitrogens are generally less nucleophilic due to the electron-deficient nature of the diazine ring.

Reaction Pathway Diagram

Figure 1: Reaction pathways showing the stepwise oxidation of the sulfide and the potential N-oxidation side reaction.

Experimental Protocols

Safety Pre-requisites

-

mCPBA Hazard: Commercial mCPBA (usually 70-77%) is shock-sensitive and potentially explosive if dried completely. Always handle as the wet solid or in solution.

-

Peroxide Testing: Never distill or concentrate the reaction mixture to dryness without first testing for and quenching residual peroxides.

Protocol A: Exhaustive Oxidation to Sulfone (Target: Precursor)

This protocol is designed to fully convert the sulfide to the sulfone while minimizing

Reagents:

-

Substrate: 2-(methylthio)-4-(pyridin-3-yl)pyrimidine (1.0 equiv)

-

Oxidant: mCPBA (70-75% wt balance), 2.2 - 2.4 equiv (adjusted for purity).

-

Solvent: Dichloromethane (DCM) or Chloroform (CHCl

).

Step-by-Step Procedure:

-

Dissolution: Dissolve 1.0 equiv of the substrate in DCM (approx. 10-15 mL per gram of substrate). Cool the solution to 0°C in an ice bath.

-

Addition: Dissolve mCPBA (2.2 equiv) in DCM. Add this solution dropwise to the substrate over 15-20 minutes. Note: Dropwise addition prevents local heating and high concentration pockets that favor N-oxidation.

-

Reaction: Stir at 0°C for 30 minutes, then allow to warm to Room Temperature (RT). Stir for 2–4 hours.

-

Monitoring: Monitor by TLC or LC-MS.

-

Sulfone usually appears more polar than the sulfide but less polar than the sulfoxide on silica in EtOAc/Hexane systems.

-

LC-MS is preferred to distinguish Sulfoxide (M+16) vs Sulfone (M+32) vs N-oxide (M+16 or M+32).

-

-

Quenching (Critical): Once conversion is complete, cool to 0°C. Add 10% aqueous Na

S -

Workup: Transfer to a separatory funnel.

Protocol B: Controlled Oxidation to Sulfoxide

Use this if the sulfone is too reactive or if chirality at sulfur is desired (though mCPBA yields racemate).

-

Stoichiometry: Use exactly 1.0 - 1.05 equiv of mCPBA.

-

Temperature: Maintain -10°C to 0°C throughout. Do not warm to RT.

-

Quench: Quench immediately upon disappearance of starting material to prevent over-oxidation.

Workup & Purification Workflow

The removal of m-chlorobenzoic acid (mCBA) is the most common pain point. The following workflow ensures high purity without tedious chromatography.

Data Summary: Solubility & Properties

| Compound | Polarity (TLC) | Acid/Base Character | Solubility (DCM) | Solubility (Aq.[6] NaHCO |

| Sulfide (SM) | Low | Basic (Pyridine) | High | Low |

| Sulfone (Product) | Medium | Basic (Pyridine) | High | Low |

| mCPBA (Reagent) | Medium | Acidic (Weak) | High | Soluble (as salt) |

| mCBA (Byproduct) | High | Acidic (Stronger) | Moderate | High (as salt) |

Purification Logic Diagram

Figure 2: Optimized workup procedure to remove mCBA and excess oxidant chemically, minimizing the need for column chromatography.

Troubleshooting & Optimization

Issue: Formation of N-Oxide

If LC-MS shows M+16 or M+32 peaks that do not correspond to sulfoxide/sulfone retention times, you likely have pyridine N-oxidation.

-

Cause: Excess mCPBA (>2.5 eq) or reaction temperature >25°C.

-

Solution:

-

Strictly control stoichiometry (2.2 eq max).

-

Keep reaction at 0°C for longer, only warming to RT if conversion stalls.

-

Rescue: If N-oxide forms, treat the crude mixture with PCl

(Phosphorus trichloride) in DCM.[6] PCl

-

Issue: Incomplete Removal of mCBA

If a white solid persists in the product after concentration:

-

Cause: Insufficient bicarbonate wash or precipitation of mCBA in the organic layer.

-

Solution:

-

Repeat the NaHCO

wash.[7] -

Filtration: Before the aqueous workup, cool the DCM mixture to -20°C. mCBA often precipitates and can be filtered off before the wash [2].

-

References

- Oae, S., & Doi, K. (1991). Organic Sulfur Chemistry: Structure and Mechanism. CRC Press.

-

Purification of Reaction Mixtures: Removal of m-Chlorobenzoic Acid. Rochester University Lab Manuals. Link

-

Deng, X., et al. (2010). Synthesis and Crystal Structure of 2-(Methylsulfonyl)-4-(pyridin-3-yl)pyrimidine. Asian Journal of Chemistry. Link

-

Nicolaou, K. C., et al. (1984). Oxidation of Sulfides to Sulfones.[2][4][8][9][10] Journal of the American Chemical Society.[2]

- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. WO2001062719A1 - Selective oxidation of sulfides by the use of an oxidant system consisting of lithium molibdenate niobate and hydrogen peroxide - Google Patents [patents.google.com]

- 3. youtube.com [youtube.com]

- 4. reddit.com [reddit.com]

- 5. chem.rochester.edu [chem.rochester.edu]

- 6. derpharmachemica.com [derpharmachemica.com]

- 7. researchgate.net [researchgate.net]

- 8. meta-Chloroperoxybenzoic acid - Wikipedia [en.wikipedia.org]

- 9. rtong.people.ust.hk [rtong.people.ust.hk]

- 10. 3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid [organic-chemistry.org]

Nucleophilic aromatic substitution (SNAr) on 2-methylsulfonyl pyrimidines

Executive Summary: The "Super-Leaving Group" Advantage

In the landscape of heteroaromatic functionalization, the 2-methylsulfonyl (2-SO₂Me, or 2-mesyl) group represents a tactical advantage over traditional halides. While 2-chloropyrimidines are standard electrophiles, they often require elevated temperatures or transition metal catalysis (Buchwald-Hartwig) to react with sterically hindered or electron-poor nucleophiles.

The 2-SO₂Me moiety offers three distinct advantages:

-

Enhanced Electrophilicity: The sulfone strongly withdraws electron density (inductive and resonance effects), significantly lowering the LUMO energy of the pyrimidine ring and accelerating nucleophilic attack.

-

Orthogonal Reactivity: In poly-functionalized systems (e.g., 2-SO₂Me-4-Cl-pyrimidine), the sulfone can often be displaced selectively over the halogen, or vice versa, depending on the nucleophile and solvent conditions.

-

Metal-Free Conditions: Reactions typically proceed under mild SNAr conditions (often RT or 0°C), avoiding trace metal contamination in late-stage pharmaceutical intermediates.

This guide details the mechanistic nuances, optimized protocols, and critical control points for utilizing this powerful handle.

Mechanistic Insight & Regioselectivity

The Mechanism

The reaction follows a classical addition-elimination pathway (

The "Hydrogen-Bond Steering" Effect

A critical, often overlooked feature of 2-SO₂Me pyrimidines is their interaction with nucleophiles. Unlike halogens, the sulfone oxygen atoms can act as hydrogen-bond acceptors.

-

Amine Nucleophiles: Often follow steric and electronic dictates.[2]

-

Anionic Nucleophiles (Alkoxides): In 2-mesyl-4-chloropyrimidines, alkoxides often selectively displace the 2-mesyl group, contrary to some steric predictions. This is attributed to a hydrogen-bond interaction between the incoming nucleophile and the acidic protons of the methylsulfonyl group (or the sulfone oxygens coordinating the counter-ion), directing attack to C-2.[3]

Figure 1: General SNAr pathway. Note that in 2-mesyl-4-halo systems, the "Steering" effect can invert standard selectivity patterns.

Reactivity Profiling

The following table summarizes the relative reactivity of leaving groups at the pyrimidine 2-position.

Table 1: Comparative Reactivity of Leaving Groups in SNAr

| Leaving Group (LG) | Relative Reactivity | Conditions (Typical) | Key Limitation |

| -SO₂Me (Sulfone) | High (+++++) | 0°C to RT | Hydrolysis sensitive |

| -F (Fluoro) | High (++++) | RT to 50°C | Volatile precursors, cost |

| -Cl (Chloro) | Moderate (++) | 60°C to 100°C | Requires heat or Pd-catalysis |

| -SMe (Sulfide) | Low (+) | >120°C / Microwave | Poor LG, requires activation |

Key Takeaway: The sulfone is approximately 10²–10³ times more reactive than the chloride, allowing for chemoselective displacement in the presence of other halides.

Experimental Protocols

Protocol A: Displacement with Primary/Secondary Amines

Standard procedure for library synthesis or intermediate generation.

Materials:

-

Substrate: 2-(methylsulfonyl)pyrimidine derivative (1.0 equiv)

-

Nucleophile: Amine (1.1 – 1.5 equiv)

-

Base: DIPEA (N,N-Diisopropylethylamine) or Et₃N (2.0 – 3.0 equiv)

-

Solvent: Anhydrous THF, Dioxane, or DMF (0.1 M – 0.5 M concentration)

Step-by-Step:

-

Setup: Charge a reaction vial with the 2-mesyl pyrimidine and anhydrous solvent. Ensure the vessel is purged with nitrogen (hygroscopic sulfones hydrolyze easily).

-

Addition: Cool to 0°C (ice bath). Add the base, followed by the dropwise addition of the amine.

-

Note: For highly reactive amines (e.g., pyrrolidine), the reaction is often exothermic.

-

-

Reaction: Allow to warm to Room Temperature (RT). Stir for 1–4 hours.

-

Monitoring: Monitor by TLC or LCMS. The sulfone starting material (often UV active) will disappear.

-

Self-Validation: Look for the disappearance of the characteristic methyl sulfone singlet in ¹H NMR (typically δ 3.2–3.5 ppm).

-

-

Workup:

-

Dilute with EtOAc.[4]

-

Wash with water (x2) and brine (x1). The byproduct (sodium/ammonium methanesulfinate) is water-soluble and is removed here.

-

Dry over Na₂SO₄, filter, and concentrate.

-

Protocol B: Displacement with Weak Nucleophiles (Alkoxides/Thiolates)

Used when C-O or C-S bond formation is required.

Materials:

-

Base: NaH (60% dispersion) or LiHMDS (for sensitive substrates).

-

Solvent: Anhydrous THF or DMF.

Step-by-Step:

-

Pre-activation: In a separate vial, treat the alcohol/thiol (1.2 equiv) with NaH (1.3 equiv) in THF at 0°C for 15 min to generate the anion.

-

Displacement: Add the pre-formed anion solution to a solution of 2-mesyl pyrimidine (1.0 equiv) in THF at 0°C.

-

Completion: Stir at 0°C to RT. These reactions are often instantaneous.

-

Quench: Carefully quench with saturated NH₄Cl solution.

Critical Control Points & Troubleshooting

The primary failure mode in this chemistry is Hydrolysis (conversion of 2-SO₂Me to 2-OH). This occurs if the solvent is "wet" or if the base used contains hydroxide impurities.

Figure 2: Troubleshooting decision tree for SNAr optimization.

Analytical Validation (Self-Validating the Protocol)

-

¹H NMR: The 2-SO₂Me group typically appears as a singlet between 3.10 – 3.40 ppm . Successful reaction is confirmed by the complete loss of this signal.

-

IR Spectroscopy: Disappearance of symmetric/asymmetric sulfone stretches (~1140 and 1300 cm⁻¹).

-

Odor: The reaction generates methanesulfinate.[5] Upon acidification during workup, this can form methanesulfinic acid, which has a distinct, pungent odor. Proper ventilation is required.

References

-

Dichotomy in Regioselectivity of SNAr Reactions with 2-MeSO₂-4-Chloropyrimidine. Source: WuXi AppTec / WuXi Biology. Context: Explains the "Hydrogen Bond Steering" effect where alkoxides favor C-2 displacement despite steric hindrance. URL:[Link]

-

Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. Source:Bioconjugate Chemistry (ACS Publications), 2023. Context: Provides kinetic data comparing sulfones to halogens and details the hydrolysis side-reaction risks in aqueous media. URL:[Link]

-

Nucleophilic Aromatic Substitution: Introduction and Mechanism. Source: Master Organic Chemistry. Context: Foundational mechanistic principles of the Addition-Elimination pathway.[6] URL:[Link]

Sources

- 1. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Dichotomy in Regioselectivity of SNAr Reactions with 2-MeSO2-4-Chloropyrimidine - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. dalalinstitute.com [dalalinstitute.com]

Application Notes and Protocols for the Displacement of the Methylsulfonyl Group with Amines

Introduction: The Methylsulfonyl Group as a Versatile Leaving Group in Aromatic Amination

In the landscape of modern synthetic organic chemistry, the formation of carbon-nitrogen (C-N) bonds remains a cornerstone of molecular construction, particularly in the synthesis of pharmaceuticals, agrochemicals, and functional materials. Among the various strategies to achieve this transformation, nucleophilic aromatic substitution (SNA) offers a direct and powerful route to arylamines. While traditionally dominated by the displacement of halide leaving groups, the methylsulfonyl (-SO₂Me) group has emerged as a highly effective and versatile alternative.[1][2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and protocols for the displacement of the methylsulfonyl group with a diverse range of amine nucleophiles.